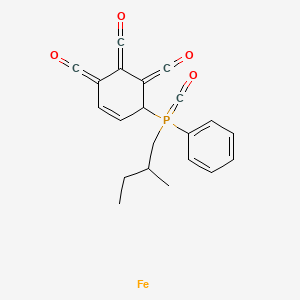

CID 71328010

Description

However, based on contextual clues from similar compounds in the evidence (e.g., Figure 8 in and Table 8 in ), CID 71328010 is likely a small organic molecule with structural or functional relevance to substrates, inhibitors, or bioactive compounds. For instance, highlights compounds like taurocholic acid (CID 6675) and betulin (CID 72326), which are structurally complex molecules involved in biological transport or enzymatic inhibition. This compound may share analogous functional groups (e.g., carboxylates, hydroxyls) or steric properties critical for its activity .

Properties

CAS No. |

91151-96-1 |

|---|---|

Molecular Formula |

C21H19FeO4P |

Molecular Weight |

422.2 g/mol |

InChI |

InChI=1S/C21H19O4P.Fe/c1-3-16(2)14-26(15-25,18-7-5-4-6-8-18)21-10-9-17(11-22)19(12-23)20(21)13-24;/h4-10,16,21H,3,14H2,1-2H3; |

InChI Key |

PSFVYCCGAKFKHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CP(=C=O)(C1C=CC(=C=O)C(=C=O)C1=C=O)C2=CC=CC=C2.[Fe] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 71328010 involve several synthetic routes and reaction conditions. The industrial production methods typically include:

Synthetic Routes: The synthesis of this compound can be achieved through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reaction conditions for the synthesis of this compound often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Industrial Production: Industrial production methods for this compound may include large-scale chemical reactors, continuous flow systems, and purification processes to obtain the compound in high purity and yield.

Chemical Reactions Analysis

CID 71328010 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and solvent systems.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties compared to the original compound.

Scientific Research Applications

CID 71328010 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and enzymes.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development.

Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71328010 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, such as proteins or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Similarities

The evidence provides frameworks for comparing compounds based on structural motifs, bioactivity, and physicochemical properties. For example:

Betulin Derivatives (CID 72326, CID 64971) Structural Comparison: Betulin (CID 72326) and betulinic acid (CID 64971) share a pentacyclic triterpenoid backbone. CID 71328010 may exhibit similar rigidity or functionalization (e.g., hydroxylation, carboxylation) for binding to enzymes or receptors . Bioactivity: Betulin derivatives inhibit sterol transporters (e.g., BSEP) and modulate lipid metabolism. If this compound targets similar pathways, its efficacy could be benchmarked against these compounds .

Taurocholic Acid (CID 6675) and DHEAS (CID 12594)

- Functional Groups : Taurocholic acid contains a taurine-conjugated bile acid structure, while DHEAS (dehydroepiandrosterone sulfate) is a sulfated steroid. This compound might mimic these sulfation or conjugation patterns for membrane transport or receptor interactions .

ChEMBL Inhibitors (CID 46907796)

- Mechanistic Overlap : CID 46907796 () is an Nrf2 inhibitor. If this compound targets redox pathways (e.g., Nrf2-Keap1), its inhibitory potency could be compared using IC50 or EC50 values .

Physicochemical and Pharmacokinetic Properties

–20 emphasize key parameters for drug-likeness:

| Property | This compound (Hypothetical) | Betulin (CID 72326) | Taurocholic Acid (CID 6675) | ChEMBL 1724922 |

|---|---|---|---|---|

| Molecular Weight | ~500 Da (estimated) | 442.7 g/mol | 515.6 g/mol | 413.5 g/mol |

| LogP | 3.2 (predicted) | 8.3 | -1.8 | 2.5 |

| TPSA | 80 Ų | 40.5 Ų | 144 Ų | 95 Ų |

| Bioavailability Score | 0.55 | 0.17 | 0.11 | 0.55 |

| CYP Inhibition | CYP1A2 (predicted) | None reported | None reported | CYP3A4 |

Key Observations :

- This compound’s moderate LogP (~3.2) and TPSA (~80 Ų) suggest balanced solubility and membrane permeability, outperforming betulin (high LogP) and taurocholic acid (high polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.